7-Nonylquinolin-8-ol
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Overview
Description
7-Nonylquinolin-8-ol: is a derivative of quinolin-8-ol, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. The addition of a nonyl group at the 7th position enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nonylquinolin-8-ol typically involves the alkylation of quinolin-8-ol. One common method is the Friedel-Crafts alkylation, where quinolin-8-ol reacts with nonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Nonylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: 7-Nonylquinolin-8-ol is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: In biological research, this compound is investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor in metalworking fluids. Its ability to form a protective layer on metal surfaces helps in preventing corrosion and extending the lifespan of machinery .
Mechanism of Action
The mechanism of action of 7-Nonylquinolin-8-ol involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In cancer therapy, it targets specific enzymes and proteins involved in cell proliferation and survival, inducing apoptosis .
Comparison with Similar Compounds
Quinolin-8-ol: The parent compound, known for its chelating properties and use in various applications.
7-Methylquinolin-8-ol: A similar compound with a methyl group instead of a nonyl group, used in similar applications but with different efficacy.
7-Ethylquinolin-8-ol: Another derivative with an ethyl group, studied for its antimicrobial and anticancer properties.
Uniqueness: 7-Nonylquinolin-8-ol stands out due to its enhanced hydrophobicity, which improves its interaction with lipid membranes and increases its efficacy in antimicrobial and anticancer applications. The longer nonyl chain also provides better solubility in organic solvents, making it more versatile for industrial applications .
Properties
CAS No. |
79494-12-5 |
---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
7-nonylquinolin-8-ol |
InChI |
InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-10-16-13-12-15-11-9-14-19-17(15)18(16)20/h9,11-14,20H,2-8,10H2,1H3 |
InChI Key |
PWMOFKKLPZETDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
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